4-(Hydroxy(o-tolyl)methyl)benzonitrile
Description
4-(Hydroxy(o-tolyl)methyl)benzonitrile is a benzonitrile derivative featuring a hydroxymethyl group substituted with an o-tolyl (2-methylphenyl) moiety at the para position of the benzonitrile core. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility.
Properties
IUPAC Name |
4-[hydroxy-(2-methylphenyl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-11-4-2-3-5-14(11)15(17)13-8-6-12(10-16)7-9-13/h2-9,15,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGFPFBDFWBPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=C(C=C2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678851 | |
| Record name | 4-[Hydroxy(2-methylphenyl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944517-45-7 | |
| Record name | 4-[Hydroxy(2-methylphenyl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(Hydroxy(o-tolyl)methyl)benzonitrile, with the CAS number 944517-45-7, is an organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a hydroxymethyl group attached to a benzonitrile structure, which contributes to its unique reactivity and interaction with biological systems. The molecular formula is C15H15NO, and its structural characteristics facilitate interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within cells. Preliminary studies suggest that it may act as an inhibitor or modulator of specific pathways involved in cellular signaling and metabolism. The presence of the hydroxymethyl group enhances its solubility and bioavailability, making it a candidate for further pharmacological exploration.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that the compound can scavenge free radicals effectively.
Cytotoxic Effects
Several studies have investigated the cytotoxic effects of this compound on cancer cell lines. For instance, a study reported that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was also noted, suggesting potential applications in cancer therapy.
Anti-inflammatory Activity
Another significant aspect of the compound's biological profile is its anti-inflammatory activity. In animal models, it has been shown to reduce inflammatory markers and cytokine production in response to stimuli such as lipopolysaccharides (LPS). This effect indicates potential therapeutic applications in treating inflammatory diseases.
Study 1: Antioxidant Activity Evaluation
A study published in Molecules evaluated the antioxidant capacity of various derivatives of benzonitriles, including this compound. The results indicated that this compound exhibited a higher antioxidant capacity compared to other tested derivatives, making it a promising candidate for further development as an antioxidant agent .
Study 2: Cytotoxicity Against Cancer Cells
In a controlled laboratory setting, researchers assessed the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value indicating effective concentration levels for therapeutic use .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 4-(Hydroxy(o-tolyl)methyl)benzonitrile and its analogs:
Structural and Functional Comparisons
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F): Chlorine and fluorine substituents (CAS 186000-52-2 and 944648-35-5) increase polarity and reactivity, making these derivatives suitable for applications requiring strong intermolecular interactions, such as corrosion inhibitors or drug candidates . Triazole Moieties: The introduction of a 1,2,4-triazole ring (e.g., C₁₀H₈N₆O) introduces hydrogen-bonding sites, enhancing solubility and stability in biological systems .
- Synthetic Routes: Most analogs are synthesized via condensation reactions. For example, triazole derivatives form by reacting formylbenzonitriles with 4-amino-1,2,4-triazole under mild conditions (room temperature to 50°C) .
Applications :
Physical and Spectroscopic Data
- Melting Points : While data for the target compound is unavailable, related compounds exhibit a wide range:
- Spectroscopy :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
